2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to yield the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent.
Alprazolam: An anxiolytic medication.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Studied for their anticancer properties.
Compared to these compounds, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific sulfanyl and acetamide functional groups, which may confer distinct biological activities and chemical reactivity .
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Triazole Derivative : The initial step typically involves the alkylation of 1,2,4-triazole-3-thiol derivatives using various alkyl halides in the presence of a base like cesium carbonate .
- Thioether Formation : The reaction yields a thioether intermediate, which is further processed to obtain the desired acetamide structure.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structure and purity .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, the compound has shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential as an antifungal and antibacterial agent .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. The compound has been tested against several cancer cell lines, including breast and lung cancer cells. Results indicate that it induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in DNA replication or repair, leading to increased cellular stress and eventual cell death in cancerous cells .
Case Studies
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-17-12-14-19(15-13-17)24-21(28)16-29-23-26-25-22(18-8-4-2-5-9-18)27(23)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,28) |
InChI Key |
HNBFUKRUDCFSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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